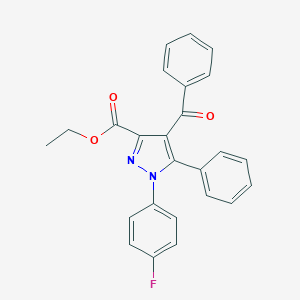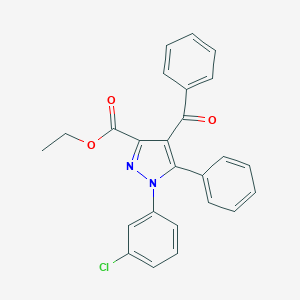![molecular formula C26H21ClN4O2 B292400 Ethyl 1-(4-chlorophenyl)-5,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292400.png)
Ethyl 1-(4-chlorophenyl)-5,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(4-chlorophenyl)-5,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate is a chemical compound that has recently gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a derivative of triazolopyrimidine and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of Ethyl 1-(4-chlorophenyl)-5,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It has also been reported to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Ethyl 1-(4-chlorophenyl)-5,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines and to inhibit the activity of certain enzymes involved in inflammation. The compound has also been shown to exhibit antiviral and antibacterial activities.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 1-(4-chlorophenyl)-5,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. The compound has also been shown to exhibit potent biological activities, making it a useful tool for studying various biological processes. However, the compound has certain limitations, such as its poor solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the study of Ethyl 1-(4-chlorophenyl)-5,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate. One direction is to further investigate its mechanism of action and to identify its molecular targets. Another direction is to study its potential applications in the treatment of various diseases, such as cancer, viral infections, and inflammatory disorders. Additionally, the compound could be modified to improve its solubility and reduce its toxicity, making it a more viable candidate for drug development.
Conclusion:
Ethyl 1-(4-chlorophenyl)-5,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate is a promising compound with potential applications in medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of Ethyl 1-(4-chlorophenyl)-5,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been carried out using various methods. One of the most commonly used methods involves the reaction of 4-chlorobenzaldehyde, ethyl acetoacetate, and 5-phenyl-1H-1,2,3-triazole-4-carboxylic acid hydrazide in the presence of a catalyst. The reaction is carried out in ethanol at reflux temperature for several hours to obtain the desired product.
Applications De Recherche Scientifique
Ethyl 1-(4-chlorophenyl)-5,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has potential applications in medicinal chemistry. This compound has been reported to exhibit antitumor, antiviral, and antibacterial activities. It has also been studied for its potential as an anti-inflammatory agent. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs.
Propriétés
Formule moléculaire |
C26H21ClN4O2 |
|---|---|
Poids moléculaire |
456.9 g/mol |
Nom IUPAC |
ethyl 1-(4-chlorophenyl)-5,7-diphenyl-5H-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C26H21ClN4O2/c1-2-33-25(32)24-29-31(21-15-13-20(27)14-16-21)26-28-22(18-9-5-3-6-10-18)17-23(30(24)26)19-11-7-4-8-12-19/h3-17,23H,2H2,1H3 |
Clé InChI |
HZNVIUMVBLPRRZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C2=NC(=CC(N12)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
SMILES canonique |
CCOC(=O)C1=NN(C2=NC(=CC(N12)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 7-anilino-1-(4-fluorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292320.png)
![Ethyl 7-anilino-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292321.png)
![ethyl 4-benzoyl-5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B292322.png)





![N-[2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]acetamide](/img/structure/B292333.png)
![N-[2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]benzamide](/img/structure/B292334.png)
![3,4-diphenyl-2-[3-(trifluoromethyl)phenyl]-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B292336.png)
![2-(4-methylphenyl)-3,4-diphenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B292339.png)
![3-imino-4-{5-methyl-2-[(1-methylethylidene)amino]phenyl}dihydro-2(3H)-furanone](/img/structure/B292340.png)